![molecular formula C19H22N6O B2969305 6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097864-47-4](/img/structure/B2969305.png)

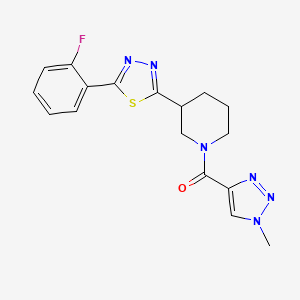

6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

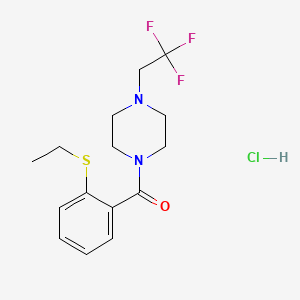

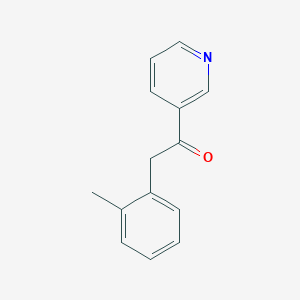

The compound “6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one” is a complex and versatile material. It is part of a class of compounds known as imidazo[1,2-b]pyridazines . These compounds have been discovered to inhibit TAK1, a kinase that is upregulated and overexpressed in multiple myeloma (MM), at nanomolar concentrations .

Synthesis Analysis

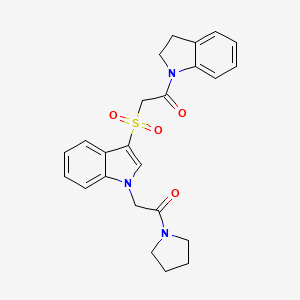

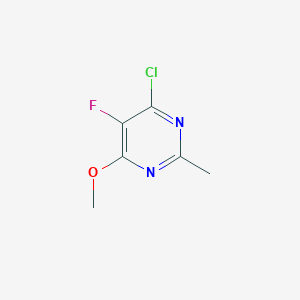

The synthesis of substituted imidazo[1,2-b]pyridazine substrates involves refluxing 3-bromo-6-chloroimidazo[1,2-b]pyridazine and an appropriate amine in n-propanol at 150 °C overnight .Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopropyl group attached to a dihydropyridazin-3-one ring, which is further substituted with an imidazo[1,2-b]pyridazin-6-yl piperidin-4-yl methyl group .Chemical Reactions Analysis

The compound is a part of a class of TAK1 kinase inhibitors. The lead compound in this class has been found to inhibit the enzymatic activity of TAK1 with an IC50 of 55 nM .Wissenschaftliche Forschungsanwendungen

Imidazo[1,2-b]pyridazine Derivatives as Therapeutic Agents

Imidazo[1,2-b]pyridazine derivatives, such as 6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one, exhibit a broad spectrum of pharmacological activities, making them promising candidates for the development of new therapeutic agents. Research indicates these compounds have shown efficacy in various models, including antihistaminic activity, inhibition of eosinophil infiltration, and the potential for treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003). Moreover, their utility spans beyond allergic conditions, extending into anticancer, antimicrobial, and neuroprotective therapies, emphasizing their versatility in medicinal chemistry (Deep et al., 2016).

Advancements in Synthesis Methods

Recent developments in synthetic chemistry have facilitated the efficient production of imidazo[1,2-b]pyridazine derivatives, enhancing their accessibility for further pharmacological evaluation. Techniques such as concise routes to pyridazin-3-ones and novel cyclization methods contribute significantly to the exploration of these compounds' therapeutic potential (Johnston et al., 2008). These advancements not only streamline the synthesis process but also allow for the introduction of structural diversity, which is crucial for optimizing biological activity and pharmacokinetic properties.

Wirkmechanismus

The compound acts by inhibiting the transforming growth factor-β activated kinase (TAK1), which is a serine/threonine kinase important for cell growth, differentiation, and apoptosis . TAK1 is upregulated and overexpressed in MM, and its inhibition can potentially be used as a targeted therapy for MM .

Eigenschaften

IUPAC Name |

6-cyclopropyl-2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O/c26-19-6-3-16(15-1-2-15)21-25(19)13-14-7-10-23(11-8-14)18-5-4-17-20-9-12-24(17)22-18/h3-6,9,12,14-15H,1-2,7-8,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTILQTOZWVDLRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NN5C=CN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2969227.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969229.png)

![[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2969238.png)